SB756050

描述

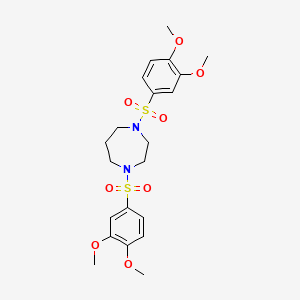

Structure

3D Structure

属性

IUPAC Name |

1,4-bis[(3,4-dimethoxyphenyl)sulfonyl]-1,4-diazepane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H28N2O8S2/c1-28-18-8-6-16(14-20(18)30-3)32(24,25)22-10-5-11-23(13-12-22)33(26,27)17-7-9-19(29-2)21(15-17)31-4/h6-9,14-15H,5,10-13H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJUFPAZNBPFNRI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)S(=O)(=O)N2CCCN(CC2)S(=O)(=O)C3=CC(=C(C=C3)OC)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H28N2O8S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201025986 | |

| Record name | 1,4-Bis[(3,4-dimethoxyphenyl)sulfonyl]-1,4-diazepane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201025986 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

500.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

447410-57-3 | |

| Record name | SB-756050 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0447410573 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,4-Bis[(3,4-dimethoxyphenyl)sulfonyl]-1,4-diazepane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201025986 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SB-756050 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F3EST236LD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

SB756050: A Technical Whitepaper on a Selective TGR5 Agonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

SB756050 is a synthetic, selective agonist of the Takeda G protein-coupled receptor 5 (TGR5), a bile acid receptor implicated in metabolic regulation.[1][2] Investigated as a potential therapeutic agent for type 2 diabetes (T2D), this compound demonstrated the ability to modulate glucose metabolism in preclinical models.[1] However, its clinical development was halted after Phase I/II trials due to a lack of efficacy and unpredictable pharmacodynamic effects in humans.[3][4] This document provides a comprehensive technical overview of this compound, summarizing its mechanism of action, available preclinical and clinical data, and the experimental context for its evaluation.

Introduction

TGR5 has emerged as a promising therapeutic target for metabolic diseases, including T2D and obesity.[5] As a G protein-coupled receptor (GPCR) activated by bile acids, TGR5 is expressed in various tissues, including the intestine, gallbladder, and certain immune cells.[4][5] Its activation stimulates intracellular signaling cascades that influence energy expenditure, glucose homeostasis, and inflammatory responses.[3][4] this compound was developed as a selective TGR5 agonist to harness these therapeutic benefits.[6]

Mechanism of Action

This compound exerts its effects by selectively binding to and activating TGR5. This activation initiates a downstream signaling cascade, primarily through the Gαs protein subunit, leading to the stimulation of adenylyl cyclase and a subsequent increase in intracellular cyclic adenosine monophosphate (cAMP).[3] The elevation in cAMP levels triggers a cascade of events, including the secretion of glucagon-like peptide-1 (GLP-1), an incretin hormone that enhances insulin secretion and improves glucose tolerance.[3]

Figure 1: Simplified TGR5 signaling pathway activated by this compound.

Preclinical Data

This compound demonstrated promising activity in preclinical studies. In vitro, it was identified as a selective TGR5 agonist with an EC50 of 1.3 μM for the human TGR5 receptor.[7] In vivo studies in diabetic rat models showed that chronic administration of this compound could improve glucose metabolism.[2]

Table 1: In Vitro Activity of this compound

| Parameter | Value | Receptor | Species |

| EC50 | 1.3 μM | TGR5 | Human |

Clinical Studies

A clinical trial (NCT00733577) was conducted to evaluate the safety, pharmacokinetics, and pharmacodynamics of this compound in patients with T2D.[1]

Pharmacokinetics

The study revealed that this compound was readily absorbed after oral administration.[1] However, it exhibited nonlinear pharmacokinetics, with a less than dose-proportional increase in plasma exposure at doses above 100 mg.[1][8] Co-administration with sitagliptin, a DPP-4 inhibitor, did not significantly alter the exposure to this compound.[1]

Note: A detailed table of pharmacokinetic parameters (Cmax, Tmax, AUC) is not publicly available in the cited literature.

Pharmacodynamics and Clinical Outcome

The pharmacodynamic effects of this compound on glucose levels were highly variable both within and between dose groups.[1] Unexpectedly, the two lowest doses were associated with an increase in glucose levels, while the two highest doses showed no significant reduction in glucose.[1][3] The combination of this compound and sitagliptin did not provide a greater glucose-lowering effect than sitagliptin alone.[1] Due to these variable and suboptimal pharmacodynamic outcomes, the clinical development of this compound was discontinued.[3][4]

Note: A detailed table of dose-dependent changes in glucose levels is not publicly available in the cited literature.

Experimental Protocols

Detailed, specific experimental protocols for studies involving this compound are not extensively published. However, based on the nature of the compound and its target, the following represents a standard preclinical experimental workflow for assessing its in vivo efficacy.

Representative Preclinical Experimental Workflow: Oral Glucose Tolerance Test (OGTT) in a Diet-Induced Obese (DIO) Mouse Model

This experiment is designed to evaluate the effect of a TGR5 agonist like this compound on glucose tolerance in a model of metabolic disease.

Figure 2: Representative workflow for an in vivo oral glucose tolerance test.

Conclusion

This compound is a selective TGR5 agonist that showed initial promise in preclinical models of type 2 diabetes. However, clinical evaluation revealed a complex pharmacokinetic profile and unpredictable and highly variable pharmacodynamic effects on glucose metabolism in humans, ultimately leading to the cessation of its development. The case of this compound highlights the challenges in translating preclinical efficacy of TGR5 agonists to clinical benefit and underscores the need for a deeper understanding of TGR5 pharmacology in humans to guide future drug development efforts targeting this receptor.

References

- 1. Safety, Pharmacokinetics, and Pharmacodynamic Effects of a Selective TGR5 Agonist, SB-756050, in Type 2 Diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. dovepress.com [dovepress.com]

- 3. What TGR5 agonists are in clinical trials currently? [synapse.patsnap.com]

- 4. youtube.com [youtube.com]

- 5. Novel potent and selective bile acid derivatives as TGR5 agonists: biological screening, structure-activity relationships, and molecular modeling studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. [Preclinical in vitro and in vivo models for the assessment of biological activity in biosimilarity studies] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

An In-depth Technical Guide on the TGR5 Agonist Selectivity of SB756050

This document provides a comprehensive technical overview of SB756050, a synthetic agonist for the Takeda G protein-coupled receptor 5 (TGR5). TGR5, also known as G protein-coupled bile acid receptor 1 (GPBAR1), has emerged as a significant therapeutic target for metabolic diseases, including type 2 diabetes and obesity, due to its role in regulating energy homeostasis and glucose metabolism.[1][2] this compound was developed as a selective agonist to harness the therapeutic potential of TGR5 activation.[3][4]

While this compound progressed to Phase II clinical trials for type 2 diabetes, its development was discontinued due to highly variable pharmacodynamic effects observed in patients.[4][5] Despite this, the study of this compound provides a valuable framework for understanding the development and assessment of selective TGR5 agonists. This guide details the TGR5 signaling pathway, presents methodologies for assessing agonist selectivity, and organizes available quantitative data for key TGR5 ligands.

TGR5 Signaling Pathways

TGR5 is a G protein-coupled receptor (GPCR) that is activated by both endogenous bile acids and synthetic agonists.[1][6] Upon agonist binding, TGR5 primarily couples to the stimulatory G alpha protein (Gαs). This initiates a canonical signaling cascade that is central to the receptor's metabolic effects.

The activation of Gαs leads to the stimulation of adenylyl cyclase, which catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP).[5][7] The resulting increase in intracellular cAMP levels activates two main downstream effectors: Protein Kinase A (PKA) and Exchange protein directly activated by cAMP (EPAC).[1][6]

-

PKA Pathway : Activated PKA phosphorylates various target proteins, including ERK1/2, modulating cellular processes involved in metabolism and cell growth.[6][8]

-

EPAC Pathway : EPAC acts as a guanine nucleotide exchange factor for small GTPases like Rap-1, which can indirectly promote the phosphorylation of AKT, a key regulator of cell survival and glucose metabolism.[6]

In specific cell types, TGR5 activation has also been linked to other signaling pathways, including the inhibition of the NF-κB pathway, which contributes to its anti-inflammatory effects.[2][9]

References

- 1. mdpi.com [mdpi.com]

- 2. Frontiers | TGR5, Not Only a Metabolic Regulator [frontiersin.org]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Safety, Pharmacokinetics, and Pharmacodynamic Effects of a Selective TGR5 Agonist, SB-756050, in Type 2 Diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. What TGR5 agonists are in clinical trials currently? [synapse.patsnap.com]

- 6. researchgate.net [researchgate.net]

- 7. What are TGR5 agonists and how do they work? [synapse.patsnap.com]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

SB756050: A Technical Review of a Selective TGR5 Agonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

SB756050 is a selective T-Gr-protein-coupled receptor 5 (TGR5) agonist that was under development by GlaxoSmithKline for the treatment of type 2 diabetes mellitus. As a modulator of a receptor implicated in glucose homeostasis and energy expenditure, this compound represented a promising therapeutic strategy. This technical guide provides a comprehensive overview of the discovery, development, and eventual discontinuation of this compound. It details the compound's mechanism of action, summarizes its preclinical and clinical findings, and presents available data in a structured format for technical audiences. While development was halted due to suboptimal clinical efficacy, the history of this compound offers valuable insights into the challenges of targeting the TGR5 receptor for metabolic diseases.

Introduction

TGR5, also known as G-protein coupled bile acid receptor 1 (GPBAR1), is a member of the G-protein coupled receptor family that is activated by bile acids.[1] Expressed in various tissues, including the intestine, gallbladder, and certain immune cells, TGR5 plays a role in regulating energy expenditure, glucose metabolism, and inflammatory responses.[2] Activation of TGR5 in intestinal L-cells is known to stimulate the secretion of glucagon-like peptide-1 (GLP-1), an incretin hormone with established benefits in glycemic control.[2] This has made TGR5 an attractive target for the development of novel therapeutics for metabolic disorders such as type 2 diabetes and obesity.[2]

This compound was identified by GlaxoSmithKline as a selective TGR5 agonist.[1] The compound progressed to Phase I/II clinical trials but was ultimately discontinued.[2] This document aims to provide a detailed technical account of the available scientific and clinical data on this compound.

Discovery and Preclinical Development

Discovery

Detailed information regarding the specific discovery process for this compound, including the lead identification and optimization campaign, is not extensively available in the public domain. It is known that GlaxoSmithKline was actively pursuing TGR5 modulators for metabolic diseases. This compound is a synthetic diazepine derivative.[3]

Chemical Structure and Properties

-

Chemical Name: 1,4-bis[(3,4-dimethoxyphenyl)sulfonyl]hexahydro-1H-1,4-diazepine[4]

-

Molecular Formula: C₂₁H₂₈N₂O₈S₂[4]

-

Molecular Weight: 500.6 g/mol [4]

-

CAS Number: 447410-57-3[4]

Mechanism of Action

This compound is a selective agonist of the TGR5 receptor.[1] Upon binding to TGR5, it is presumed to initiate a signaling cascade through the Gαs subunit of its associated G protein, leading to the activation of adenylyl cyclase.[5] This results in an increase in intracellular cyclic adenosine monophosphate (cAMP), which in turn activates Protein Kinase A (PKA).[5] In the context of enteroendocrine L-cells, this signaling pathway is known to promote the secretion of GLP-1.[2]

References

- 1. GPR40 partial agonist MK-2305 lower fasting glucose in the Goto Kakizaki rat via suppression of endogenous glucose production - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Persistent improvement of type 2 diabetes in the Goto-Kakizaki rat model by expansion of the beta-cell mass during the prediabetic period with glucagon-like peptide-1 or exendin-4 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Characterization of the Goto-Kakizaki (GK) Rat Model of Type 2 Diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Structure Activity Relationships - Drug Design Org [drugdesign.org]

- 5. researchgate.net [researchgate.net]

SB756050: A Technical Guide to a Selective TGR5 Agonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

SB756050 is a synthetic, non-steroidal agonist of the Takeda G protein-coupled receptor 5 (TGR5), a promising therapeutic target for metabolic diseases. This document provides a comprehensive technical overview of this compound, including its chemical structure, physicochemical properties, and biological activity. Detailed, representative experimental protocols for its synthesis, purification, and key biological assays are presented to facilitate further research and development. Additionally, relevant signaling pathways and experimental workflows are visualized to enhance understanding of its mechanism of action and experimental application.

Chemical Structure and Properties

This compound, with the IUPAC name 1,4-bis[(3,4-dimethoxyphenyl)sulfonyl]hexahydro-1H-1,4-diazepine, is a symmetrical molecule featuring a central hexahydro-1,4-diazepine ring. This core is substituted at both nitrogen atoms with 3,4-dimethoxyphenylsulfonyl groups.

Table 1: Chemical and Physicochemical Properties of this compound

| Property | Value | Reference |

| IUPAC Name | 1,4-bis[(3,4-dimethoxyphenyl)sulfonyl]hexahydro-1H-1,4-diazepine | N/A |

| CAS Number | 447410-57-3 | [1] |

| Molecular Formula | C₂₁H₂₈N₂O₈S₂ | [1] |

| Molecular Weight | 500.59 g/mol | [1] |

| SMILES | COC1=C(C=C(C=C1)S(=O)(=O)N2CCCN(CC2)S(=O)(=O)C3=CC(=C(C=C3)OC)OC)OC | [1] |

| Appearance | White to off-white solid | [1] |

| Solubility | DMSO: ≥ 150 mg/mL | [1] |

| Storage | Powder: -20°C for 3 years; In solvent (-80°C): 2 years | [1] |

Biological Activity and Mechanism of Action

This compound is a selective agonist for the TGR5 receptor, also known as the G protein-coupled bile acid receptor 1 (GPBAR1). TGR5 activation has been shown to play a significant role in regulating glucose homeostasis, energy expenditure, and inflammatory responses.[2] The primary mechanism of action involves the activation of Gαs proteins, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels.[3] This signaling cascade ultimately results in various physiological effects, including the secretion of glucagon-like peptide-1 (GLP-1), an incretin hormone with potent anti-diabetic properties.[4][2]

This compound has demonstrated an EC₅₀ of 1.3 µM for the human TGR5 receptor.[5] Preclinical studies have shown its potential in the treatment of type 2 diabetes.[1] However, clinical trials in patients with type 2 diabetes revealed variable pharmacodynamic effects on glucose levels, which has limited its clinical development.[6]

Experimental Protocols

Proposed Synthesis of this compound

A specific, detailed synthesis protocol for this compound is not publicly available. The following is a proposed synthetic route based on established methods for the synthesis of N,N'-disubstituted 1,4-diazepines.

Materials:

-

Hexahydro-1,4-diazepine (homopiperazine)

-

3,4-Dimethoxybenzene-1-sulfonyl chloride

-

Triethylamine (or another suitable base)

-

Dichloromethane (DCM) or another suitable aprotic solvent

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

-

Silica gel for column chromatography

-

Hexanes

-

Ethyl acetate

Procedure:

-

Dissolve hexahydro-1,4-diazepine (1.0 eq) in DCM in a round-bottom flask under a nitrogen atmosphere.

-

Add triethylamine (2.2 eq) to the solution and cool the mixture to 0 °C in an ice bath.

-

In a separate flask, dissolve 3,4-dimethoxybenzene-1-sulfonyl chloride (2.1 eq) in DCM.

-

Add the solution of 3,4-dimethoxybenzene-1-sulfonyl chloride dropwise to the cooled solution of hexahydro-1,4-diazepine over 30 minutes.

-

Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding water.

-

Separate the organic layer and wash sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Purification:

-

Purify the crude product by silica gel column chromatography.

-

Elute with a gradient of ethyl acetate in hexanes (e.g., starting from 10% ethyl acetate and gradually increasing to 50%).

-

Combine the fractions containing the pure product (as determined by TLC) and concentrate under reduced pressure to yield this compound as a solid.

TGR5 Activation Assay (cAMP Measurement)

This protocol describes a cell-based assay to determine the agonist activity of this compound on the human TGR5 receptor by measuring intracellular cAMP levels.

Materials:

-

HEK293 cells stably expressing the human TGR5 receptor

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

Assay buffer (e.g., HBSS with 20 mM HEPES, 0.1% BSA)

-

IBMX (3-isobutyl-1-methylxanthine), a phosphodiesterase inhibitor

-

This compound

-

Positive control (e.g., a known TGR5 agonist like INT-777)

-

cAMP assay kit (e.g., HTRF, ELISA, or other suitable format)

-

96-well cell culture plates

Procedure:

-

Seed HEK293-hTGR5 cells into 96-well plates at an appropriate density and incubate overnight.

-

On the day of the assay, remove the culture medium and wash the cells with assay buffer.

-

Add assay buffer containing IBMX (e.g., 500 µM) to each well and incubate for 30 minutes at 37°C.

-

Prepare serial dilutions of this compound and the positive control in assay buffer.

-

Add the compound dilutions to the respective wells and incubate for 30 minutes at 37°C.

-

Lyse the cells according to the cAMP assay kit manufacturer's instructions.

-

Measure the intracellular cAMP concentration using the chosen detection method.

-

Plot the cAMP concentration against the log of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC₅₀ value.

GLP-1 Secretion Assay

This protocol outlines an in vitro assay to measure the ability of this compound to stimulate GLP-1 secretion from an enteroendocrine cell line.

Materials:

-

NCI-H716 or STC-1 cells (enteroendocrine cell lines that secrete GLP-1)

-

Cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

Assay buffer (e.g., Krebs-Ringer bicarbonate buffer)

-

This compound

-

Positive control (e.g., phorbol 12-myristate 13-acetate, PMA)

-

DPP-IV inhibitor (to prevent GLP-1 degradation)

-

GLP-1 ELISA kit

-

24-well cell culture plates

Procedure:

-

Seed NCI-H716 or STC-1 cells into 24-well plates and grow to confluency.

-

On the day of the assay, wash the cells with assay buffer.

-

Pre-incubate the cells with assay buffer containing a DPP-IV inhibitor for 30 minutes at 37°C.

-

Prepare different concentrations of this compound and the positive control in assay buffer.

-

Remove the pre-incubation buffer and add the compound solutions to the cells.

-

Incubate for 2 hours at 37°C.

-

Collect the supernatant from each well.

-

Measure the concentration of active GLP-1 in the supernatant using a specific ELISA kit.

-

Normalize the GLP-1 secretion to the total protein content of the cells in each well.

Pharmacokinetic Profile

Pharmacokinetic studies of this compound have been conducted in humans.[6] The compound was found to be readily absorbed after oral administration.[6] It exhibited nonlinear pharmacokinetics, with a less than dose-proportional increase in plasma exposure at doses above 100 mg.[6] Co-administration with sitagliptin, a DPP-IV inhibitor, did not significantly alter the exposure to this compound.[6]

Table 2: Summary of this compound Pharmacokinetics in Humans

| Parameter | Observation | Reference |

| Absorption | Readily absorbed | [6] |

| Kinetics | Nonlinear, less than dose-proportional increase in exposure above 100 mg | [6] |

| Drug Interaction | No significant change in exposure when co-administered with sitagliptin | [6] |

Conclusion

This compound is a valuable research tool for investigating the physiological roles of the TGR5 receptor. Its selectivity and well-characterized in vitro activity make it a suitable probe for studying TGR5-mediated signaling pathways. Although its clinical development has been challenging, the information gathered from studies with this compound contributes to the broader understanding of TGR5 as a therapeutic target for metabolic disorders. The experimental protocols provided in this guide offer a framework for the further investigation and characterization of this compound and other TGR5 agonists.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Design, synthesis and evaluation of 3-phenoxypyrazine-2-carboxamide derivatives as potent TGR5 agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Safety, Pharmacokinetics, and Pharmacodynamic Effects of a Selective TGR5 Agonist, SB-756050, in Type 2 Diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of SB756050 in GLP-1 Secretion: A Technical Guide on TGR5-Mediated Incretin Release

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glucagon-like peptide-1 (GLP-1) is a critical incretin hormone that plays a central role in glucose homeostasis, making it a key target in the development of therapeutics for type 2 diabetes and obesity. The secretion of GLP-1 from intestinal enteroendocrine L-cells is a complex process stimulated by various nutrients and signaling molecules. One of the G protein-coupled receptors (GPCRs) implicated in this process is the Takeda G-protein-coupled receptor 5 (TGR5), also known as the G protein-coupled bile acid receptor 1 (GPBAR1).

This technical guide provides an in-depth overview of the role of TGR5 in mediating GLP-1 secretion, with a specific focus on the investigational compound SB756050. This compound is a selective TGR5 agonist that underwent clinical investigation for type 2 diabetes.[1] Although its development was discontinued due to variable pharmacodynamic effects, its study provides a valuable lens through which to understand the therapeutic potential and challenges of targeting TGR5 for metabolic diseases.[1] This document will detail the underlying signaling pathways, experimental protocols for studying TGR5-mediated GLP-1 secretion, and available data on the effects of TGR5 agonists.

TGR5-Mediated GLP-1 Secretion: The Core Mechanism

TGR5 is a cell surface receptor activated by bile acids and synthetic agonists.[1] In the context of metabolic regulation, its activation in intestinal L-cells is of particular interest as it stimulates the release of GLP-1.[2][3] This section outlines the signaling cascade initiated by TGR5 agonism.

Signaling Pathway

The activation of TGR5 by an agonist, such as this compound, on the surface of an enteroendocrine L-cell initiates a signaling cascade primarily through the Gαs protein subunit.[4] This leads to the activation of adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP).[2][5] The subsequent rise in intracellular cAMP levels is a critical step that triggers downstream effectors, including Protein Kinase A (PKA) and Exchange protein directly activated by cAMP (Epac).[4][6]

The activation of these pathways converges on the mobilization of intracellular calcium (Ca2+) and the influx of extracellular Ca2+ through voltage-gated calcium channels.[3][7] This increase in cytosolic Ca2+ concentration is the final trigger for the exocytosis of GLP-1-containing granules from the L-cell.[3] Some evidence also suggests a potential crosstalk between TGR5 and the farnesoid X receptor (FXR) in the regulation of GLP-1 secretion.[2]

Quantitative Data on TGR5 Agonist-Induced GLP-1 Secretion

| Compound | Experimental Model | Key Findings on GLP-1 Secretion | Reference |

| This compound | Clinical Trial (Humans with T2D) | Highly variable pharmacodynamic effects; gut hormone plasma profiles were different compared to sitagliptin alone. A high dose was reported to elevate GLP-1. | [8][9] |

| INT-777 | Mouse enteroendocrine STC-1 cells | Enhanced GLP-1 release, which was further increased with TGR5 overexpression and prevented by TGR5 RNA interference. | [3] |

| INT-777 | In vivo (Mice) | Moderately increased GLP-1 release after a glucose challenge; this effect was markedly more pronounced with co-administration of a DPP-4 inhibitor. | [3] |

| Oleanolic Acid | Mouse enteroendocrine STC-1 cells | Stimulated GLP-1 and PYY release in a TGR5-dependent manner. | [4] |

| Ursolic Acid | Human NCI-H716 cells | Induced a concentration-dependent elevation in GLP-1 secretion, which was inhibited by a TGR5 antagonist. | [10] |

| Compound 18 | In vivo (Mice) | Acutely increased GLP-1 and PYY secretion, leading to a lowering of glucose excursion in an oral glucose tolerance test. | [11] |

| RO5527239 | In vivo (Mice and Nonhuman Primates) | Acutely increased GLP-1 and PYY secretion. | [12] |

| Bile Acids | Primary murine intestinal cultures | Increased GLP-1 secretion with evidence for synergy with glucose. | [13] |

Experimental Protocols

The following sections detail generalized methodologies for assessing the role of a TGR5 agonist, such as this compound, in GLP-1 secretion. These protocols are based on established methods in the field.

In Vitro GLP-1 Secretion Assay Using Enteroendocrine Cell Lines

This protocol describes a method to measure GLP-1 secretion from cultured enteroendocrine cells (e.g., murine STC-1 or human NCI-H716 cells) in response to a TGR5 agonist.

1. Cell Culture:

-

Culture STC-1 or NCI-H716 cells in the appropriate medium (e.g., DMEM with 10% FBS) in a humidified incubator at 37°C and 5% CO2.

-

Seed cells into 24- or 48-well plates and grow to 80-90% confluency.

2. GLP-1 Secretion Assay:

-

On the day of the experiment, wash the cells twice with a basal secretion buffer (e.g., Krebs-Ringer bicarbonate buffer) supplemented with a low concentration of glucose (e.g., 1-5 mM).

-

Pre-incubate the cells in the basal buffer for 1-2 hours at 37°C.

-

Aspirate the pre-incubation buffer and add fresh buffer containing the TGR5 agonist (e.g., this compound at various concentrations) or vehicle control (e.g., DMSO). Include positive controls such as a known GLP-1 secretagogue (e.g., forskolin).

-

Incubate for a defined period (e.g., 2 hours) at 37°C.

-

Collect the supernatant (which contains the secreted GLP-1) and centrifuge to remove any detached cells.

-

To measure total GLP-1 content, lyse the cells remaining in the wells with a lysis buffer containing a protease inhibitor cocktail.[14]

3. GLP-1 Quantification:

-

Measure the concentration of active or total GLP-1 in the collected supernatant and cell lysates using a commercially available ELISA or radioimmunoassay (RIA) kit, following the manufacturer's instructions.

-

Normalize the secreted GLP-1 to the total GLP-1 content (secreted + intracellular) or to the total protein concentration of the cell lysate.

In Vivo Assessment of GLP-1 Secretion in Animal Models

This protocol outlines a general procedure for evaluating the effect of a TGR5 agonist on plasma GLP-1 levels in rodents.

1. Animal Acclimatization and Fasting:

-

Acclimatize animals (e.g., C57BL/6 mice or Wistar rats) to the housing conditions for at least one week.

-

Fast the animals overnight (e.g., 16 hours) with free access to water before the experiment.

2. Compound Administration:

-

Administer the TGR5 agonist (e.g., this compound) or vehicle control via an appropriate route (e.g., oral gavage).

-

In some experimental arms, a dipeptidyl peptidase-4 (DPP-4) inhibitor may be co-administered to prevent the rapid degradation of active GLP-1.

3. Blood Sampling:

-

Collect blood samples at baseline (before agonist administration) and at various time points post-administration (e.g., 15, 30, 60, 120 minutes).

-

Blood can be collected from the tail vein, saphenous vein, or via cardiac puncture for a terminal sample.

-

Collect blood into tubes containing anticoagulants (e.g., EDTA) and a DPP-4 inhibitor to preserve active GLP-1.

4. Plasma Preparation and GLP-1 Measurement:

-

Centrifuge the blood samples to separate the plasma.

-

Store the plasma at -80°C until analysis.

-

Measure active or total GLP-1 concentrations in the plasma samples using a specific ELISA or RIA kit.

5. Oral Glucose Tolerance Test (Optional):

-

To assess the physiological consequence of GLP-1 secretion, an oral glucose tolerance test (OGTT) can be performed.

-

After the initial blood sample, administer the TGR5 agonist. At a specified time point (e.g., 30 minutes post-agonist), administer an oral glucose bolus.

-

Collect blood samples at regular intervals after the glucose challenge to measure both glucose and GLP-1 levels.

Conclusion

This compound, as a selective TGR5 agonist, represents a therapeutic concept aimed at enhancing endogenous GLP-1 secretion for the treatment of type 2 diabetes. While its clinical development was halted, the underlying mechanism of TGR5-mediated GLP-1 release remains a compelling area of research. The activation of TGR5 in intestinal L-cells triggers a cAMP-dependent signaling cascade, leading to calcium mobilization and the exocytosis of GLP-1. The experimental protocols detailed in this guide provide a framework for the continued investigation of TGR5 agonists and their potential to modulate incretin secretion. Further research into gut-restricted TGR5 agonists may overcome the challenges faced by systemically acting compounds like this compound, potentially unlocking the therapeutic value of this pathway for metabolic diseases.[15][16]

References

- 1. What TGR5 agonists are in clinical trials currently? [synapse.patsnap.com]

- 2. Crosstalk between FXR and TGR5 controls glucagon-like peptide 1 secretion to maintain glycemic homeostasis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. TGR5-mediated bile acid sensing controls glucose homeostasis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Release of GLP-1 and PYY in response to the activation of G protein-coupled bile acid receptor TGR5 is mediated by Epac/PLC- pathway and modulated by endogenous H2S [frontiersin.org]

- 5. diabetesjournals.org [diabetesjournals.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Safety, Pharmacokinetics, and Pharmacodynamic Effects of a Selective TGR5 Agonist, SB-756050, in Type 2 Diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Ursolic acid activates the TGR5 receptor to enhance GLP-1 secretion in type 1-like diabetic rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Novel Small Molecule Agonist of TGR5 Possesses Anti-Diabetic Effects but Causes Gallbladder Filling in Mice | PLOS One [journals.plos.org]

- 12. journals.physiology.org [journals.physiology.org]

- 13. Molecular mechanisms underlying bile acid-stimulated glucagon-like peptide-1 secretion - PMC [pmc.ncbi.nlm.nih.gov]

- 14. academic.oup.com [academic.oup.com]

- 15. Intestinal Co-culture System to Study TGR5 Agonism and Gut Restriction - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

TGR5 Signaling Pathways Activated by SB-756050: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Takeda G protein-coupled receptor 5 (TGR5), also known as G protein-coupled bile acid receptor 1 (GPBAR1), has emerged as a promising therapeutic target for metabolic diseases, including type 2 diabetes and obesity.[1] TGR5 is activated by bile acids and synthetic agonists, leading to the stimulation of downstream signaling cascades that regulate glucose homeostasis, energy expenditure, and inflammatory responses. SB-756050 is a synthetic agonist of TGR5 that has been investigated for its potential in treating type 2 diabetes. This technical guide provides an in-depth overview of the signaling pathways activated by SB-756050, supported by quantitative data, detailed experimental protocols, and pathway visualizations.

Quantitative Data for SB-756050

The potency of SB-756050 in activating the human TGR5 receptor has been determined through in vitro assays. The following table summarizes the key quantitative metric for its activity.

| Compound | Parameter | Value (µM) | Receptor |

| SB-756050 | EC50 | 1.3 | Human TGR5 |

EC50 (Half-maximal effective concentration) is the concentration of a drug that gives half of the maximal response.

Core Signaling Pathway Activated by SB-756050

The primary signaling pathway initiated by the binding of SB-756050 to TGR5 is the canonical Gαs-cAMP-PKA cascade.[2][3][4] This pathway is central to the physiological effects mediated by TGR5 activation.

Upon agonist binding, TGR5 undergoes a conformational change, leading to the activation of the associated heterotrimeric G protein, specifically the Gαs subunit.[2] This activation involves the exchange of GDP for GTP on Gαs, causing its dissociation from the βγ subunits. The activated Gαs then stimulates adenylyl cyclase, an enzyme that catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP).[2] The subsequent increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA).[2][3] Activated PKA, in turn, phosphorylates a multitude of downstream target proteins, thereby modulating their activity and triggering cellular responses.[5]

Core TGR5 signaling pathway initiated by SB-756050.

Downstream Signaling and Physiological Effects

Activation of the TGR5-cAMP-PKA axis by SB-756050 leads to several key downstream signaling events and physiological outcomes, most notably the secretion of glucagon-like peptide-1 (GLP-1) and the potential modulation of other kinase pathways such as ERK and AKT.[5]

GLP-1 Secretion

A primary physiological consequence of TGR5 activation in intestinal enteroendocrine L-cells is the secretion of GLP-1.[5] PKA, activated by cAMP, is thought to play a crucial role in the exocytosis of GLP-1-containing granules. This incretin hormone is a key regulator of glucose homeostasis, promoting insulin secretion from pancreatic β-cells in a glucose-dependent manner.

Pathway of SB-756050-induced GLP-1 secretion.

ERK and AKT Pathway Modulation

TGR5 activation has also been linked to the modulation of other important signaling molecules, including Extracellular signal-regulated kinase (ERK) and Protein Kinase B (AKT).[5][6] While the precise mechanisms of ERK and AKT activation downstream of TGR5 are still being fully elucidated, they are thought to be mediated, at least in part, through PKA-dependent and independent (e.g., via Epac) pathways.[5][6] These pathways are critical for cell growth, proliferation, and survival.

Experimental Protocols

The following sections provide detailed, representative protocols for key experiments used to characterize the activity of TGR5 agonists like SB-756050.

cAMP Measurement Assay

This protocol describes a method for quantifying intracellular cAMP levels in response to TGR5 activation using a competitive immunoassay, such as HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA.

1. Cell Culture and Plating:

-

Culture HEK293 or CHO cells stably or transiently expressing human TGR5 in appropriate growth medium.

-

Seed cells into a 96-well or 384-well white, solid-bottom assay plate at a density of 30,000-50,000 cells/well.

-

Incubate at 37°C in a 5% CO2 incubator for 18-24 hours.

2. Compound Preparation and Stimulation:

-

Prepare a stock solution of SB-756050 in DMSO.

-

On the day of the assay, prepare serial dilutions of SB-756050 in serum-free stimulation buffer containing a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX) to prevent cAMP degradation.

-

Aspirate the culture medium from the cells and add the diluted SB-756050 or control vehicle to the wells.

-

Incubate for 30 minutes at 37°C.

3. cAMP Detection:

-

Following stimulation, lyse the cells and measure intracellular cAMP levels using a commercially available cAMP assay kit (e.g., HTRF cAMP kit or ELISA kit) according to the manufacturer's instructions.

-

The signal is typically inversely proportional to the amount of cAMP produced.

4. Data Analysis:

-

Generate a standard curve using known concentrations of cAMP.

-

Calculate the concentration of cAMP in the experimental samples by interpolating from the standard curve.

-

Plot the cAMP concentration against the log of the SB-756050 concentration and fit the data to a four-parameter logistic equation to determine the EC50 value.

Workflow for a typical cAMP measurement assay.

In Vitro GLP-1 Secretion Assay

This protocol outlines a method to measure GLP-1 secretion from an enteroendocrine cell line (e.g., STC-1 or NCI-H716) in response to TGR5 agonism.

1. Cell Culture and Seeding:

-

Culture STC-1 cells in DMEM supplemented with 10% FBS.

-

Seed the cells into 24-well plates and grow to 80-90% confluency.

2. Stimulation:

-

On the day of the experiment, wash the cells twice with a HEPES-based buffer.

-

Pre-incubate the cells in the same buffer for 30 minutes at 37°C for a "starvation" period.

-

Prepare stimulation solutions of SB-756050 at various concentrations in the HEPES buffer.

-

Aspirate the pre-incubation buffer and add the stimulation solutions to the cells.

-

Incubate for 2 hours at 37°C.

3. Sample Collection and Processing:

-

After incubation, collect the supernatant from each well.

-

To prevent GLP-1 degradation, add a DPP-4 inhibitor (e.g., sitagliptin) and a protease inhibitor cocktail to the collected supernatant.

-

Centrifuge the samples to pellet any detached cells and collect the clear supernatant.

4. GLP-1 Measurement:

-

Measure the concentration of active GLP-1 in the supernatant using a commercially available GLP-1 ELISA kit, following the manufacturer's protocol.

5. Data Analysis:

-

Normalize the amount of secreted GLP-1 to the total protein content of the cells in each well (determined by lysing the cells and performing a protein assay like BCA).

-

Plot the normalized GLP-1 secretion against the concentration of SB-756050.

ERK Phosphorylation Western Blot Assay

This protocol describes the detection of ERK1/2 phosphorylation (p-ERK1/2) as a marker of TGR5-mediated downstream signaling using Western blotting.

1. Cell Culture and Serum Starvation:

-

Culture cells expressing TGR5 (e.g., HEK293-TGR5) in 6-well plates until they reach 80-90% confluency.

-

To reduce basal ERK phosphorylation, serum-starve the cells by incubating them in serum-free medium for 4-12 hours prior to stimulation.

2. Ligand Stimulation:

-

Stimulate the serum-starved cells with different concentrations of SB-756050 for a short duration (typically 5-15 minutes) at 37°C.

3. Cell Lysis and Protein Quantification:

-

After stimulation, place the plates on ice and wash the cells with ice-cold PBS.

-

Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Scrape the cell lysates, collect them in microcentrifuge tubes, and clarify by centrifugation.

-

Determine the protein concentration of each lysate using a BCA assay.

4. SDS-PAGE and Western Blotting:

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody specific for phosphorylated ERK1/2 (p-ERK1/2) overnight at 4°C.

-

Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

5. Stripping and Re-probing for Total ERK:

-

To normalize for protein loading, strip the membrane of the p-ERK1/2 antibodies.

-

Re-probe the same membrane with a primary antibody that detects total ERK1/2, followed by the secondary antibody and ECL detection.

6. Data Analysis:

-

Quantify the band intensities for both p-ERK1/2 and total ERK1/2 using densitometry software.

-

Calculate the ratio of p-ERK1/2 to total ERK1/2 for each sample to determine the fold change in ERK phosphorylation relative to the unstimulated control.

Clinical Development of SB-756050

A clinical trial (NCT00733577) was conducted to evaluate the safety, pharmacokinetics, and pharmacodynamic effects of SB-756050 in patients with type 2 diabetes.[7] While the compound was well-tolerated, it exhibited highly variable pharmacodynamic effects on glucose levels.[7][8] At lower doses, an unexpected increase in blood glucose was observed, while higher doses did not produce a significant glucose-lowering effect.[8] These inconsistent results led to the discontinuation of the clinical development of SB-756050.[8]

Conclusion

SB-756050 is a synthetic TGR5 agonist that activates the canonical Gαs-cAMP-PKA signaling pathway. This activation leads to downstream physiological effects, including the secretion of GLP-1, and potentially modulates other signaling pathways involving ERK and AKT. While preclinical data were promising, the variable pharmacodynamic responses observed in clinical trials highlighted the complexities of targeting TGR5 for metabolic diseases. The experimental protocols and pathway diagrams provided in this guide offer a comprehensive technical resource for researchers in the field of GPCR signaling and drug discovery, facilitating further investigation into the therapeutic potential of TGR5 agonists.

References

- 1. TGR5 agonists for diabetes treatment: a patent review and clinical advancements (2012-present) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Structure-Based Insights into TGR5 Activation by Natural Compounds: Therapeutic Implications and Emerging Strategies for Obesity Management [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. TGR5, Not Only a Metabolic Regulator - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Safety, Pharmacokinetics, and Pharmacodynamic Effects of a Selective TGR5 Agonist, SB-756050, in Type 2 Diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. What TGR5 agonists are in clinical trials currently? [synapse.patsnap.com]

SB756050: A Technical Guide for Metabolic Disease Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

SB756050 is a synthetic, selective agonist of the Takeda G protein-coupled receptor 5 (TGR5), a key bile acid receptor.[1][2][3] TGR5 has emerged as a promising therapeutic target for metabolic diseases due to its role in regulating glucose metabolism, energy expenditure, and inflammation.[4][5][6] Developed by GlaxoSmithKline, this compound was investigated for the treatment of type 2 diabetes mellitus (T2DM).[2] Despite initial preclinical promise, the compound's development was discontinued following Phase II clinical trials. This was due to a suboptimal and highly variable pharmacodynamic profile in patients, where lower doses paradoxically increased glucose levels and higher doses failed to demonstrate the desired hypoglycemic effect.[1][2][7]

This technical guide provides a comprehensive overview of this compound, its mechanism of action, available quantitative data, and detailed experimental protocols relevant to its study in the context of metabolic disease research.

Mechanism of Action: TGR5 Signaling

This compound exerts its effects by activating TGR5, a Gs protein-coupled receptor. The binding of an agonist like this compound initiates a downstream signaling cascade.

-

Receptor Activation: this compound binds to TGR5, inducing a conformational change.

-

G-Protein Coupling: The activated receptor couples with a stimulatory G alpha subunit (Gαs).

-

Adenylate Cyclase Activation: The Gαs protein activates adenylate cyclase, an enzyme that catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP).[2][8]

-

Second Messenger Signaling: The resulting increase in intracellular cAMP acts as a second messenger.

-

Downstream Effectors: cAMP activates Protein Kinase A (PKA) and other effectors like the Exchange protein directly activated by cAMP (EPAC).[2][8]

-

Physiological Effects: This cascade leads to several key metabolic outcomes:

-

GLP-1 Secretion: In intestinal enteroendocrine L-cells, TGR5 activation is a primary driver for the secretion of glucagon-like peptide-1 (GLP-1).[2] GLP-1, in turn, enhances glucose-dependent insulin secretion from pancreatic beta cells and promotes satiety.

-

Energy Expenditure: TGR5 is expressed in brown adipose tissue and skeletal muscle, where its activation can increase energy expenditure.[4]

-

Anti-Inflammatory Action: In macrophages, TGR5 activation can suppress inflammatory responses by inhibiting the NF-κB pathway.[6][9]

-

References

- 1. caymanchem.com [caymanchem.com]

- 2. Safety, Pharmacokinetics, and Pharmacodynamic Effects of a Selective TGR5 Agonist, SB-756050, in Type 2 Diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. selleckchem.com [selleckchem.com]

- 4. api.repository.cam.ac.uk [api.repository.cam.ac.uk]

- 5. resources.revvity.com [resources.revvity.com]

- 6. Labeling and Characterization of Human GLP-1-Secreting L-cells in Primary Ileal Organoid Culture - PMC [pmc.ncbi.nlm.nih.gov]

- 7. What TGR5 agonists are in clinical trials currently? [synapse.patsnap.com]

- 8. researchgate.net [researchgate.net]

- 9. medchemexpress.com [medchemexpress.com]

SB756050 in Inflammatory Response Studies: A Technical Guide

DISCLAIMER: SB756050 is a selective Takeda G protein-coupled receptor 5 (TGR5) agonist that was investigated for the treatment of type 2 diabetes. Its clinical development was discontinued following Phase II trials due to variable pharmacodynamic responses.[1] Consequently, there is a significant scarcity of published research specifically detailing the effects of this compound in inflammatory response studies. This guide, therefore, extrapolates the potential anti-inflammatory role of this compound based on the well-documented mechanism of action of its target, TGR5, and data from studies using other TGR5 agonists. The experimental protocols and quantitative data presented are representative of those used to study TGR5 activation and should be considered illustrative of the potential effects of this compound.

Introduction to this compound and TGR5

This compound is a synthetic, selective agonist for the Takeda G protein-coupled receptor 5 (TGR5), also known as Gpbar1.[2][3] TGR5 is a cell surface receptor activated by bile acids and has emerged as a promising therapeutic target for metabolic and inflammatory diseases.[1][2] The receptor is expressed in various immune cells, including monocytes, macrophages, and Kupffer cells, where its activation has been shown to exert potent anti-inflammatory effects.[4][5][6] The primary mechanism involves the suppression of pro-inflammatory signaling pathways, most notably the nuclear factor-kappa B (NF-κB) pathway.[2][4][5]

Core Mechanism of Action: TGR5-Mediated Anti-Inflammatory Signaling

Activation of TGR5 by an agonist such as this compound initiates a signal transduction cascade that ultimately dampens inflammatory responses. The canonical pathway involves the coupling of TGR5 to a stimulatory G-alpha protein (Gαs), which in turn activates adenylyl cyclase.[1] This leads to an increase in intracellular cyclic adenosine monophosphate (cAMP), a key second messenger.[1][7] Elevated cAMP levels activate Protein Kinase A (PKA), which can then interfere with the pro-inflammatory NF-κB signaling cascade.[4][8] This interference leads to a reduction in the transcription and subsequent production of key pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1β (IL-1β), and Interleukin-6 (IL-6).[5][6][9]

Signaling Pathway Diagram

Caption: TGR5 anti-inflammatory signaling pathway.

Quantitative Data on TGR5 Agonist Effects in Inflammation

Table 1: Effect of TGR5 Agonists on Pro-inflammatory Cytokine Production

| Cell Type/Model | Inflammatory Stimulus | TGR5 Agonist (Concentration) | Cytokine | % Reduction (Mean ± SD) | Reference |

| Mouse Macrophages (RAW264.7) | LPS | INT-777 (10 µM) | TNF-α mRNA | ~60% | [5] |

| Mouse Macrophages (RAW264.7) | LPS | INT-777 (10 µM) | IL-6 mRNA | ~75% | [5] |

| Mouse Macrophages (RAW264.7) | LPS | INT-777 (10 µM) | IL-1β mRNA | ~80% | [5] |

| Human PBMCs | LPS | LCA (1-50 µM) | TNF-α | Concentration-dependent | [9] |

| Human PBMCs | LPS | LCA (1-50 µM) | IL-1β | Concentration-dependent | [9] |

| Human PBMCs | LPS | LCA (1-50 µM) | IL-6 | Concentration-dependent | [9] |

LPS: Lipopolysaccharide; PBMC: Peripheral Blood Mononuclear Cell; LCA: Lithocholic Acid.

Table 2: Effect of TGR5 Agonists on NF-κB Activation

| Cell Type | Inflammatory Stimulus | TGR5 Agonist | Endpoint Measured | Result | Reference |

| SGC7901 Gastric Cancer Cells | LPS (20 µg/mL) | GPBARA (3 µM) | NF-κB Reporter Activity | ~50% inhibition | [10] |

| Human Endometriotic Stromal Cells | TNF-α | INT-777 | Nuclear p65 Accumulation | Significant suppression | [11] |

| Human Endometriotic Stromal Cells | TNF-α | INT-777 | NF-κB Promoter Activity | Significant inhibition | [11] |

GPBARA: A specific TGR5 agonist.

Experimental Protocols

The following are detailed methodologies for key experiments that could be employed to evaluate the anti-inflammatory effects of this compound.

Protocol 1: In Vitro cAMP Accumulation Assay

This assay determines the ability of this compound to activate TGR5 and induce the production of its primary second messenger, cAMP.

Objective: To quantify the dose-dependent increase in intracellular cAMP levels in TGR5-expressing cells upon treatment with this compound.

Materials:

-

HEK293 cells stably expressing human TGR5 (or other suitable cell line).

-

Cell culture medium (e.g., DMEM with 10% FBS).

-

Activation buffer (e.g., DMEM, 5 mM HEPES, 0.1% BSA, 1 mM 3-isobutyl-1-methylxanthine (IBMX) to inhibit phosphodiesterase).

-

This compound stock solution (in DMSO).

-

Forskolin (positive control).

-

cAMP assay kit (e.g., AlphaScreen cAMP Assay Kit).[12]

-

96-well cell culture plates.

Procedure:

-

Cell Seeding: Seed TGR5-expressing HEK293 cells into a 96-well plate at a density of ~50,000 cells/well and culture overnight.

-

Serum Starvation: The next day, replace the culture medium with serum-free medium and incubate for 6 hours.

-

Pre-incubation: Aspirate the medium and add 100 µL of activation buffer to each well. Incubate for 45 minutes at 37°C.

-

Compound Addition: Prepare serial dilutions of this compound in activation buffer. Add the desired concentrations to the respective wells. Include wells for vehicle control (DMSO) and a positive control (e.g., 10 µM Forskolin).

-

Incubation: Incubate the plate for 30 minutes at 37°C.

-

Cell Lysis: Lyse the cells according to the cAMP assay kit manufacturer's instructions.

-

cAMP Measurement: Determine the intracellular cAMP concentration using the chosen cAMP assay kit, following the manufacturer's protocol.[12]

Protocol 2: NF-κB Reporter Gene Assay

This assay measures the ability of this compound to inhibit the transcriptional activity of NF-κB.

Objective: To quantify the inhibition of NF-κB-driven luciferase reporter gene expression by this compound in cells stimulated with an inflammatory agent.

Materials:

-

HEK293 or similar cells.

-

NF-κB luciferase reporter vector (containing NF-κB response elements driving firefly luciferase).

-

Control vector with a constitutively expressed reporter (e.g., Renilla luciferase) for normalization.

-

TGR5 expression plasmid (if cells are not stably expressing).

-

Lipofectamine 2000 or other transfection reagent.

-

Inflammatory stimulus (e.g., TNF-α at 10 ng/mL or LPS at 20 µg/mL).[10]

-

This compound stock solution (in DMSO).

-

Dual-luciferase reporter assay system.

-

White, clear-bottom 96-well plates.

Procedure:

-

Transfection: Co-transfect cells in a 96-well plate with the NF-κB reporter plasmid, the control Renilla plasmid, and (if necessary) the TGR5 expression plasmid using a suitable transfection reagent.[10]

-

Incubation: Allow cells to express the plasmids for 24 hours.

-

Pre-treatment: Pre-treat the cells with various concentrations of this compound or vehicle (DMSO) for 24 hours.[10]

-

Stimulation: Add the inflammatory stimulus (e.g., TNF-α or LPS) to the wells. Incubate for an additional 6 hours.[10]

-

Cell Lysis: Wash the cells with PBS and lyse them using the passive lysis buffer provided with the dual-luciferase kit.[13]

-

Luciferase Measurement: Measure both firefly and Renilla luciferase activities sequentially in a luminometer according to the manufacturer's protocol.[14]

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency and cell viability. Express results as fold inhibition relative to the stimulated control.

Experimental Workflow Diagram

Caption: Workflow for evaluating this compound's anti-inflammatory effects.

Conclusion

This compound, as a selective TGR5 agonist, holds theoretical potential as an anti-inflammatory agent. The activation of TGR5 by agonists has been consistently shown to suppress inflammation, primarily through the cAMP-mediated inhibition of the NF-κB pathway. This leads to a marked reduction in the production of key pro-inflammatory cytokines. While direct experimental evidence for this compound in inflammatory models is lacking due to its discontinued development, the data from other TGR5 agonists and the well-characterized signaling pathway provide a strong basis for its putative mechanism and effects. The experimental protocols outlined in this guide offer a robust framework for any future preclinical investigations into the immunomodulatory properties of this compound or other novel TGR5 agonists. Researchers and drug development professionals should consider these established principles when designing studies to explore the therapeutic potential of targeting TGR5 in inflammatory diseases.

References

- 1. What TGR5 agonists are in clinical trials currently? [synapse.patsnap.com]

- 2. dovepress.com [dovepress.com]

- 3. Safety, Pharmacokinetics, and Pharmacodynamic Effects of a Selective TGR5 Agonist, SB-756050, in Type 2 Diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The G-protein coupled bile acid receptor Gpbar1 (TGR5) negatively regulates hepatic inflammatory response through antagonizing Nuclear Factor κB - PMC [pmc.ncbi.nlm.nih.gov]

- 5. TGR5 activation inhibits atherosclerosis by reducing macrophage inflammation and lipid loading - PMC [pmc.ncbi.nlm.nih.gov]

- 6. TGR5 signalling inhibits the production of pro-inflammatory cytokines by in vitro differentiated inflammatory and intestinal macrophages in Crohn's disease - PMC [pmc.ncbi.nlm.nih.gov]

- 7. indigobiosciences.com [indigobiosciences.com]

- 8. FXR and TGR5 Agonists Ameliorate Liver Injury, Steatosis, and Inflammation After Binge or Prolonged Alcohol Feeding in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Activation of TGR5 alleviates inflammation in rheumatoid arthritis peripheral blood mononuclear cells and in mice with collagen II-induced arthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The G-Protein-Coupled Bile Acid Receptor Gpbar1 (TGR5) Inhibits Gastric Inflammation Through Antagonizing NF-κB Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 11. TGR5 agonist INT-777 mitigates inflammatory response in human endometriotic stromal cells: A therapeutic implication for endometriosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. The Bile Acid Receptor TGR5 Activates the TRPA1 Channel to Induce Itch in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5 [moleculardevices.com]

- 14. bpsbioscience.com [bpsbioscience.com]

Preclinical Data on SB756050: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

SB756050 is a selective agonist of the Takeda G protein-coupled receptor 5 (TGR5), a promising therapeutic target for metabolic diseases, particularly type 2 diabetes. TGR5 is activated by bile acids and plays a crucial role in regulating glucose homeostasis, energy expenditure, and inflammation. Activation of TGR5 in enteroendocrine L-cells stimulates the secretion of glucagon-like peptide-1 (GLP-1), an incretin hormone with potent glucose-lowering effects. This technical guide provides a comprehensive overview of the available preclinical data on this compound, including its mechanism of action, in vitro and in vivo pharmacological effects, and relevant experimental protocols. Despite its advancement into clinical trials, detailed preclinical studies on this compound are not extensively published in peer-reviewed literature. This guide, therefore, synthesizes the available information from various sources to provide a thorough understanding of its preclinical profile.

Core Data Presentation

In Vitro Activity

The primary in vitro pharmacological parameter available for this compound is its potency at the human TGR5 receptor.

| Parameter | Value | Cell Line | Assay Type |

| EC50 (hTGR5) | 1.3 µM | Not Specified | Not Specified |

Table 1: In Vitro Potency of this compound

In Vivo Efficacy

Preclinical in vivo studies have been conducted in the Goto-Kakizaki (GK) rat, a non-obese, spontaneously diabetic model that mimics many aspects of human type 2 diabetes.

| Animal Model | Dosing Regimen | Key Findings |

| Goto-Kakizaki (GK) rats | 10-100 mg/kg | Decreased fasting glucose levels |

| Increased glucose disposal rate | ||

| Increased insulin secretion |

Table 2: Summary of In Vivo Efficacy of this compound in a Diabetic Rat Model

Signaling Pathway

The mechanism of action of this compound involves the activation of the TGR5 signaling cascade. Upon binding to TGR5, this compound induces a conformational change in the receptor, leading to the activation of the Gαs subunit of the associated G protein. This, in turn, stimulates adenylyl cyclase to produce cyclic adenosine monophosphate (cAMP). The elevated intracellular cAMP levels then activate Protein Kinase A (PKA), which phosphorylates downstream targets, ultimately leading to the secretion of GLP-1 from enteroendocrine L-cells.

Experimental Protocols

Detailed experimental protocols for the studies conducted specifically with this compound are not publicly available. However, this section provides detailed methodologies for key experiments typically used to characterize TGR5 agonists.

In Vitro cAMP Assay

This protocol describes a general method for measuring intracellular cAMP levels in response to a TGR5 agonist using a competitive enzyme-linked immunosorbent assay (ELISA).

Objective: To determine the potency (EC50) of a test compound in stimulating cAMP production in a cell line expressing the TGR5 receptor.

Materials:

-

HEK293 cells stably expressing human TGR5

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

Assay buffer (e.g., HBSS with 20 mM HEPES)

-

Test compound (e.g., this compound)

-

Forskolin (positive control)

-

cAMP ELISA kit

-

96-well cell culture plates

-

Plate reader

Procedure:

-

Cell Seeding: Seed HEK293-hTGR5 cells into a 96-well plate at a density of 50,000 cells/well and incubate overnight.

-

Compound Preparation: Prepare serial dilutions of the test compound and forskolin in assay buffer.

-

Cell Treatment:

-

Aspirate the culture medium from the cells.

-

Add 100 µL/well of the diluted test compound or control.

-

Incubate for 30 minutes at 37°C.

-

-

Cell Lysis: Lyse the cells according to the cAMP ELISA kit manufacturer's instructions to release intracellular cAMP.

-

cAMP Measurement:

-

Perform the cAMP ELISA according to the manufacturer's protocol. This typically involves the following steps:

-

Addition of cell lysates and standards to an antibody-coated plate.

-

Addition of a labeled cAMP conjugate.

-

Incubation to allow for competitive binding.

-

Washing to remove unbound reagents.

-

Addition of a substrate to develop a colorimetric signal.

-

Stopping the reaction and reading the absorbance on a plate reader.

-

-

-

Data Analysis:

-

Generate a standard curve using the absorbance values of the cAMP standards.

-

Calculate the cAMP concentration in each sample from the standard curve.

-

Plot the cAMP concentration against the log of the test compound concentration and fit the data to a four-parameter logistic equation to determine the EC50 value.

-

In Vivo Oral Glucose Tolerance Test (OGTT) in Rats

This protocol outlines a general procedure for performing an OGTT in a diabetic rat model to assess the effect of a test compound on glucose tolerance.

Objective: To evaluate the in vivo efficacy of a test compound in improving glucose disposal after an oral glucose challenge.

Materials:

-

Diabetic rat model (e.g., Goto-Kakizaki rats)

-

Test compound (e.g., this compound)

-

Vehicle control

-

Glucose solution (e.g., 2 g/kg)

-

Glucometer and test strips

-

Blood collection supplies (e.g., lancets, capillaries)

-

Oral gavage needles

Procedure:

-

Acclimation and Fasting:

-

Acclimate rats to handling and the experimental procedures for at least one week.

-

Fast the rats overnight (approximately 16 hours) before the test, with free access to water.

-

-

Baseline Blood Glucose:

-

At time -30 minutes, administer the test compound or vehicle via oral gavage.

-

At time 0, take a baseline blood sample from the tail vein to measure fasting blood glucose.

-

-

Glucose Challenge:

-

Immediately after the baseline blood sample, administer a glucose solution (2 g/kg) via oral gavage.

-

-

Blood Glucose Monitoring:

-

Collect blood samples from the tail vein at 15, 30, 60, 90, and 120 minutes after the glucose challenge.

-

Measure blood glucose levels at each time point using a glucometer.

-

-

Data Analysis:

-

Plot the mean blood glucose concentration versus time for each treatment group.

-

Calculate the area under the curve (AUC) for the glucose excursion from 0 to 120 minutes for each animal.

-

Compare the AUC values between the test compound-treated groups and the vehicle control group using appropriate statistical analysis (e.g., ANOVA).

-

Conclusion

This compound is a selective TGR5 agonist that has demonstrated in vitro potency and in vivo efficacy in a preclinical model of type 2 diabetes. The available data suggest that it improves glucose homeostasis by stimulating GLP-1 secretion through the TGR5-cAMP signaling pathway. However, the discontinuation of its clinical development due to variable pharmacodynamic effects highlights the complexities of targeting the TGR5 receptor. Further research and the publication of detailed preclinical data would be invaluable for the scientific community to fully understand the pharmacological profile of this compound and to inform the development of future TGR5 agonists.

Methodological & Application

Application Notes and Protocols for In Vitro Assessment of SB756050, a TGR5 Agonist

Audience: Researchers, scientists, and drug development professionals.

Introduction:

SB756050 is a selective agonist for the Takeda G protein-coupled receptor 5 (TGR5), a cell-surface receptor activated by bile acids.[1][2] TGR5 plays a crucial role in regulating metabolic homeostasis, making it a therapeutic target for conditions such as type 2 diabetes mellitus (T2DM), obesity, and non-alcoholic fatty liver disease (NAFLD).[1] Activation of TGR5 stimulates intracellular signaling cascades, primarily through the Gαs protein, leading to increased cyclic adenosine monophosphate (cAMP) production.[1][2] This, in turn, activates protein kinase A (PKA) and other downstream effectors, resulting in physiological responses such as the secretion of glucagon-like peptide-1 (GLP-1), enhanced energy expenditure, and improved insulin sensitivity.[1][2]

These application notes provide detailed protocols for the in vitro characterization of TGR5 agonists like this compound, focusing on cell-based assays to determine compound potency and mechanism of action.

Signaling Pathway

The activation of TGR5 by an agonist such as this compound initiates a well-defined signaling cascade. The diagram below illustrates this pathway, which is central to the design of the in vitro assays described herein.

Caption: TGR5 signaling pathway initiated by an agonist.

Experimental Protocols

The following are key in vitro assays to characterize the activity of TGR5 agonists.

cAMP Accumulation Assay

This biochemical assay directly measures the production of cyclic AMP, a second messenger, following TGR5 activation.

Experimental Workflow:

Caption: Workflow for a cAMP accumulation assay.

Methodology:

-

Cell Culture: Culture Chinese Hamster Ovary (CHO-K1) cells stably expressing the human TGR5 receptor in an appropriate growth medium.

-

Cell Seeding: Seed the TGR5-expressing CHO-K1 cells into a 384-well assay plate at a density of 5,000-10,000 cells per well and incubate overnight.

-

Assay Buffer Preparation: Prepare an assay buffer containing a phosphodiesterase (PDE) inhibitor, such as 3-isobutyl-1-methylxanthine (IBMX), to prevent cAMP degradation.

-

Compound Preparation: Prepare a serial dilution of this compound and a known TGR5 agonist (positive control, e.g., lithocholic acid) in the assay buffer.

-

Assay Procedure:

-

Remove the growth medium from the cells.

-

Add the assay buffer containing the PDE inhibitor and incubate for 30 minutes at 37°C.

-

Add the diluted this compound or control compounds to the wells.

-

Incubate for 30-60 minutes at 37°C.

-

-

cAMP Detection: Lyse the cells and measure the intracellular cAMP concentration using a commercially available detection kit, such as a Homogeneous Time-Resolved Fluorescence (HTRF) or Enzyme-Linked Immunosorbent Assay (ELISA) kit, following the manufacturer's instructions.

-

Data Analysis: Plot the cAMP concentration against the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the EC50 value.

GLP-1 Secretion Assay

This cell-based assay measures the secretion of GLP-1 from enteroendocrine cells, a key physiological response to TGR5 activation.[2]

Methodology:

-

Cell Culture: Culture human enteroendocrine NCI-H716 cells in a suitable medium. These cells endogenously express TGR5.[3]

-

Cell Seeding: Seed NCI-H716 cells in a 96-well plate and allow them to differentiate for 48-72 hours.

-

Compound Treatment:

-

Wash the cells gently with a pre-warmed buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

-

Add this compound or control compounds at various concentrations to the cells.

-

Incubate for 1-2 hours at 37°C.

-

-

Supernatant Collection: Carefully collect the supernatant from each well.

-

GLP-1 Quantification: Measure the concentration of active GLP-1 in the supernatant using a specific ELISA kit.

-

Data Analysis: Calculate the fold increase in GLP-1 secretion relative to the vehicle-treated control and determine the EC50 value for this compound.

Glucose Uptake Assay

This functional assay assesses the downstream metabolic effect of TGR5 activation by measuring glucose uptake into cells.[4]

Methodology:

-

Cell Culture: Use TGR5-transfected CHO-K1 cells.[4]

-

Cell Seeding: Plate the cells in a 96-well plate and allow them to adhere overnight.

-

Glucose Starvation: Wash the cells and incubate them in a glucose-free medium for 2-4 hours.

-

Compound and Glucose Analog Treatment:

-

Measurement:

-

Wash the cells to remove extracellular 2-NBDG.

-

Lyse the cells and measure the intracellular fluorescence using a plate reader.

-

-

Data Analysis: Determine the increase in glucose uptake relative to control and calculate the EC50 value for this compound.

Data Presentation

The quantitative data generated from these assays should be summarized to allow for easy comparison of compound potencies.

Table 1: Illustrative Potency of a TGR5 Agonist in In Vitro Assays

| Assay Type | Cell Line | Parameter Measured | EC50 (nM) |

| cAMP Accumulation | TGR5-CHO-K1 | Intracellular cAMP | 15 |

| GLP-1 Secretion | NCI-H716 | Extracellular GLP-1 | 50 |

| Glucose Uptake | TGR5-CHO-K1 | 2-NBDG Uptake | 120 |

Note: The values presented in this table are for illustrative purposes only and do not represent actual data for this compound. Clinical trial data for this compound showed variable pharmacodynamic effects on glucose levels.[1][5]

Summary

The described in vitro assays provide a robust framework for characterizing the pharmacological activity of TGR5 agonists like this compound. By measuring direct downstream signaling (cAMP accumulation) and key physiological responses (GLP-1 secretion and glucose uptake), these protocols enable the determination of compound potency and provide insights into its mechanism of action. The use of appropriate cell models and sensitive detection methods is critical for generating reliable and reproducible data in the drug discovery and development process.

References

- 1. What TGR5 agonists are in clinical trials currently? [synapse.patsnap.com]

- 2. mdpi.com [mdpi.com]

- 3. Development of betulinic acid as an agonist of TGR5 receptor using a new in vitro assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Development of betulinic acid as an agonist of TGR5 receptor using a new in vitro assay - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Safety, Pharmacokinetics, and Pharmacodynamic Effects of a Selective TGR5 Agonist, SB-756050, in Type 2 Diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for SB756050 Cell-Based Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

SB756050 is a selective agonist of the Takeda G protein-coupled receptor 5 (TGR5), a promising therapeutic target for metabolic diseases such as type 2 diabetes and obesity.[1][2][3][4] TGR5 is a cell-surface receptor activated by bile acids, and its stimulation leads to the activation of intracellular signaling cascades, most notably the production of cyclic adenosine monophosphate (cAMP).[5][6][7] This, in turn, triggers a range of cellular responses, including the secretion of glucagon-like peptide-1 (GLP-1), which plays a crucial role in glucose homeostasis.[8]

These application notes provide detailed protocols for a suite of cell-based assays designed to characterize the activity of this compound and other TGR5 agonists. The described assays will enable researchers to quantify agonist potency, elucidate mechanisms of action, and screen for novel TGR5 modulators. The primary assays detailed are a cAMP accumulation assay, a downstream CRE-luciferase reporter assay, and a GLP-1 secretion assay. An additional protocol for assessing ERK phosphorylation is also included to explore alternative signaling pathways.

Signaling Pathway and Experimental Workflow